molecular formula C8H7ClF3NO B1395227 (3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE CAS No. 771581-60-3

(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE

Cat. No.: B1395227
CAS No.: 771581-60-3
M. Wt: 225.59 g/mol
InChI Key: OVFDZNSGNUXERC-UHFFFAOYSA-N
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Description

(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a methanamine group attached to a benzene ring

Scientific Research Applications

(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Safety and Hazards

This compound is labeled with the signal word “Danger” and has the hazard statement H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), and P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower) .

Preparation Methods

The synthesis of (3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE typically involves the reaction of 3-chloro-4-(trifluoromethoxy)benzaldehyde with ammonia or an amine source under specific conditions. One common method includes the use of reductive amination, where the aldehyde is first converted to an imine intermediate, which is then reduced to the desired amine. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures .

Chemical Reactions Analysis

(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE can be compared with similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s reactivity and applications.

Properties

IUPAC Name

[3-chloro-4-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFDZNSGNUXERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696836
Record name 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771581-60-3
Record name 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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